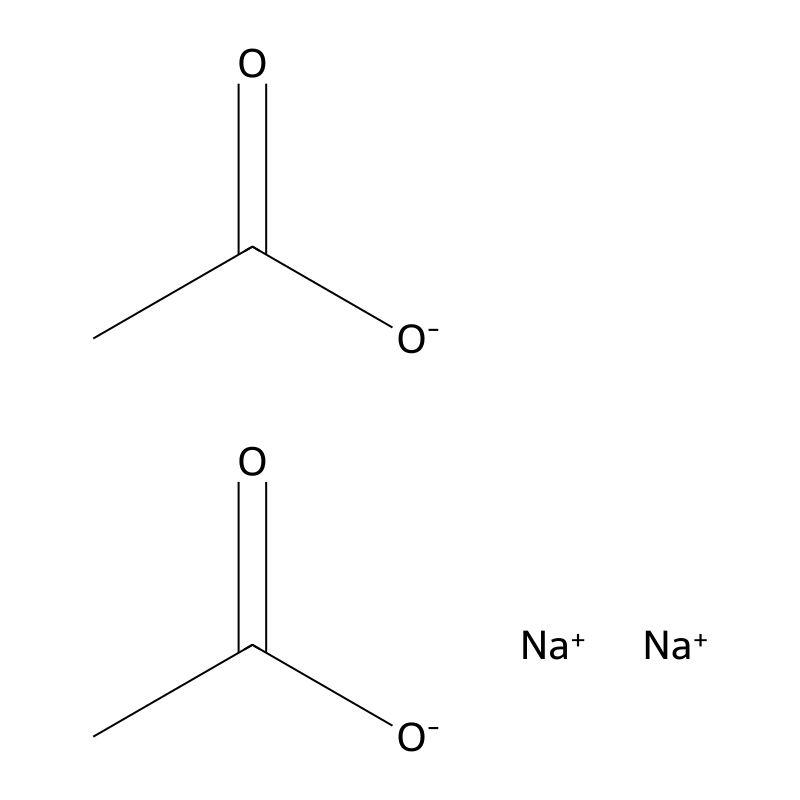sodium;acetic acid;acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Slightly soluble in alcohol; insoluble in ethe
Synonyms
Canonical SMILES
Overview
Acetic acid, sodium salt (2:1), also known as disodium acetate, is a chemical compound with the formula Na2C4H6O4. It is a white, odorless, and crystalline solid that is soluble in water. Disodium acetate has a wide range of applications in various scientific research fields, including:
- Buffering agent: Disodium acetate is a common buffering agent used to maintain a specific pH level in solutions. This is particularly important in biological experiments where enzymes and other biomolecules are sensitive to changes in pH. )
- Precursor for other chemicals: Disodium acetate can be used as a starting material for the synthesis of other chemicals, such as acetic anhydride and cellulose acetate. Source: Royal Society of Chemistry:
- Model compound: Disodium acetate is sometimes used as a model compound in research on crystallography, due to its well-defined crystal structure. Source: Cambridge University Press:
Specific Examples of Applications in Research
- Biology: Disodium acetate is used to study the effects of pH on enzyme activity and protein stability. )
- Chemistry: Disodium acetate is used as a precursor for the synthesis of various organic compounds, such as cellulose acetate, which is used in the production of fibers and films. Source: Royal Society of Chemistry:
- Environmental science: Disodium acetate is used as a buffer in environmental studies to maintain the pH of solutions used in experiments. Source: Science Direct:
Sodium acetate is a sodium salt derived from acetic acid, with the chemical formula . It appears as a white crystalline powder or hygroscopic granules, and it is highly soluble in water. Upon heating, it decomposes and releases a vinegar-like odor, characteristic of acetic acid. This compound is also known as sodium ethanoate and is commonly used in various industrial and biological applications .
Sodium acetate exhibits several biological activities:
- Electrolyte Replacement: It is often used in medical settings to replenish electrolytes in patients with hyponatremia (low sodium levels) due to its ability to dissociate into sodium ions in solution .
- Buffering Agent: In biochemical laboratories, sodium acetate serves as a buffering agent, maintaining the pH of biological samples during various experiments.
- Carbon Source: It acts as a carbon source for culturing bacteria, particularly in microbiological studies where it supports the growth of specific strains .
Sodium acetate can be synthesized using several methods:
- Neutralization Method: Mixing acetic acid with sodium hydroxide or sodium bicarbonate.
- Evaporation Method: Concentrating a solution of acetic acid and sodium carbonate until crystallization occurs.
- Industrial Production: Large-scale production typically involves the neutralization of acetic acid with sodium hydroxide in an aqueous solution .
Sodium acetate has diverse applications across various fields:
- Food Industry: Used as a preservative and flavoring agent.
- Textile Industry: Acts as a neutralizing agent for acidic waste streams.
- Laboratory Use: Employed in molecular biology for DNA precipitation and as a buffer solution.
- Construction: Functions as a concrete sealant to prevent water damage .
Research on sodium acetate interactions focuses on its role as an electrolyte replenisher and its effects on cellular processes. Studies indicate that it can influence metabolic pathways when used in cell culture systems, enhancing the yield of certain products such as ethanol during fermentation processes. Additionally, its impact on microbial growth dynamics has been extensively documented, highlighting its importance in biotechnological applications .
Sodium acetate shares similarities with other acetate salts but has unique properties that distinguish it from them:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Potassium Acetate | Potassium salt of acetic acid; used in food preservation. | |
| Calcium Acetate | Calcium salt; often used as a food additive and dietary supplement. | |
| Ammonium Acetate | Ammonium salt; used in buffer solutions and fertilizers. |
Uniqueness
Sodium acetate's unique characteristics include its high solubility in water, ability to act as both an electrolyte replenisher and a buffering agent, making it particularly valuable in medical and laboratory settings . Its versatility across various industries underscores its importance compared to other similar compounds.
Physical Description
White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline]
Color/Form
CRYSTALLINE SOLID
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Odor
Decomposition
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 28 of 1546 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1518 of 1546 companies with hazard statement code(s):;
H318 (92.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
Use Classification
Food additives -> Flavoring Agents
PRESERVATIVE; -> JECFA Functional Classes








